molecular formula C22H29N3O2 B8403271 3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-ethanol CAS No. 114334-87-1

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-ethanol

Cat. No.: B8403271
CAS No.: 114334-87-1
M. Wt: 367.5 g/mol
InChI Key: JPNWIKVFCIMFOX-UHFFFAOYSA-N
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Description

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-ethanol is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

114334-87-1

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-(2-hydroxyethyl)pyrazolo[3,4-b]pyridin-3-yl]phenol

InChI

InChI=1S/C22H29N3O2/c1-21(2,3)16-12-14(13-17(19(16)27)22(4,5)6)18-15-8-7-9-23-20(15)25(24-18)10-11-26/h7-9,12-13,26-27H,10-11H2,1-6H3

InChI Key

JPNWIKVFCIMFOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN(C3=C2C=CC=N3)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
Reaction Step One
Name
CC(C)(C)c1cc(-c2n[nH]c3ncccc23)cc(C(C)(C)C)c1O
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
Type
reactant
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Extracted from reaction SMILES
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reactant
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Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 5 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine in 40 ml of dimethylformamide are added 2.5 g of 2-bromoethanol and 2.8 g of potassium carbonate. After stirring at 65° C. for 12 hours, the resulting mixture is poured into ice-cold water and the precipitate is extracted with ethyl acetate. The ethyl acetate layer is washed with water, dried and then concentrated. The residue is recrystallized from a mixed solvent of hexane and toluene to give 4.6 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-b]pyridine as pale yellow crystals, melting at 135°-137° C.
Name
3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 45.2 g of 4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol and 21 g of 2-hydrazinoethanol in 230 ml of pyridine is refluxed under stirring for 18 hours. After completion of the reaction, the pyridine is concentrated and 140 ml of ethanol and 70 ml of water are added to the residue. The mixture is warmed to dissolve and then cooled to 0° C. The precipitated crystals are collected by filtration, recrystallized from 70% dioxane and then dried to give 40 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-b]pyridine, melting at 135°-137° C.
Name
4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

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